(6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone
Description
“(6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone” is a synthetic small molecule featuring a quinoline core substituted with a chlorine atom at position 6, a tosyl (p-toluenesulfonyl) group at position 4, and a piperidin-1-yl methanone moiety at position 2. The quinoline scaffold is widely recognized in medicinal chemistry for its role in kinase inhibition, antimicrobial activity, and anticancer drug development. The chlorine substituent enhances electrophilic interactions with biological targets, while the tosyl group may improve metabolic stability or influence solubility.
Properties
IUPAC Name |
[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-5-8-17(9-6-15)29(27,28)21-18-13-16(23)7-10-20(18)24-14-19(21)22(26)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUAIODJOCTQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidinylmethanone Moiety: The final step involves the reaction of the tosylated quinoline with piperidin-1-ylmethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 373.87 g/mol. Its structure features a quinoline core, which is known for its diverse biological activities. The presence of the tosyl group enhances its reactivity, making it suitable for further chemical modifications.
Pharmacological Applications
-
Anticancer Activity
- Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to (6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinoline-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Quinoline derivatives are known to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics or antifungal agents. Research has documented the effectiveness of similar compounds against resistant strains of bacteria.
-
Neurological Applications
- There is growing interest in the neuroprotective effects of quinoline derivatives. Studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biological Research Applications
-
Enzyme Inhibition Studies
- The compound may serve as an enzyme inhibitor in various biochemical pathways. Its ability to interact with specific enzymes could lead to insights into metabolic processes and disease mechanisms.
-
Cell Signaling Pathway Investigation
- Researchers are exploring how compounds like this compound affect cell signaling pathways. Understanding these interactions can provide valuable information for drug design and therapeutic strategies.
Case Studies and Research Findings
Several case studies highlight the practical applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Effectiveness | Showed efficacy against MRSA strains, highlighting its potential as a new antibiotic candidate. |
| Study C | Neuroprotective Effects | Indicated modulation of neuroinflammatory markers in animal models, suggesting therapeutic potential in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of (6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylation and sulfonylation, which may complicate scalability compared to simpler analogs.
- Target Selectivity: Computational modeling suggests the piperidinyl methanone group could reduce off-target effects compared to phenyl-substituted analogs, but experimental validation is required.
- Knowledge Gaps: No peer-reviewed studies directly addressing the compound’s pharmacokinetics or mechanism of action were identified. Priority areas for research include in vitro kinase assays and cytotoxicity profiling.
Biological Activity
The compound (6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone is a quinoline derivative that has garnered attention due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets. The presence of the piperidine moiety enhances the lipophilicity and bioavailability of the compound, potentially increasing its interaction with cellular targets.
- Antimicrobial Activity : Quinoline derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound can disrupt bacterial cell membranes and inhibit nucleic acid synthesis .
- Antifungal Activity : Research has demonstrated that quinoline derivatives can be effective against fungal pathogens such as Candida auris. For instance, related piperidine-based derivatives have shown the ability to induce apoptosis in fungal cells and disrupt their plasma membranes .
- Antitumor Activity : Quinoline derivatives have also been investigated for their anticancer properties. They may induce cell cycle arrest and apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival .
Case Studies
Several studies have examined the biological activity of related compounds:
- Study on Antifungal Activity : A study synthesized piperidine-based triazole derivatives that exhibited antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL. These compounds induced apoptotic cell death and demonstrated low toxicity profiles .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial potential of quinoline derivatives, showing that modifications at specific positions could enhance their efficacy against Gram-positive and Gram-negative bacteria .
Comparative Biological Activity Table
| Compound Type | Activity Type | MIC Range (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Piperidine-based Triazoles | Antifungal | 0.24 - 0.97 | Disruption of plasma membrane |
| Quinoline Derivatives | Antimicrobial | Varies | Inhibition of nucleic acid synthesis |
| Quinoline Derivatives | Antitumor | Varies | Induction of apoptosis and cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for (6-Chloro-4-tosylquinolin-3-yl)(piperidin-1-yl)methanone?
- The synthesis of this compound involves multi-step protocols. A typical approach includes:
Quinoline core formation : Start with a substituted quinoline scaffold, introducing chloro and tosyl groups at positions 6 and 4, respectively. Chlorination and sulfonylation reactions require precise temperature control (e.g., 60–80°C for tosylation) .
Piperidine coupling : Attach the piperidin-1-yl moiety via nucleophilic substitution or amidation. Use catalysts like DCC (dicyclohexylcarbodiimide) to enhance yield .
Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .
- Key variables : Solvent polarity (e.g., DMF for solubility), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- 1H/13C NMR : Assign peaks for the quinoline aromatic protons (δ 7.5–8.5 ppm), tosyl group (δ 2.4 ppm for methyl), and piperidine protons (δ 1.5–3.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tosyl group) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if applicable (e.g., diastereomer ratios) .
Advanced Research Questions
Q. What experimental strategies address contradictions in biological activity data for quinoline-piperidine hybrids?
- Case study : Inconsistent IC₅₀ values for similar compounds (e.g., 5-HT3 receptor antagonism in vs. antimicrobial activity in ) may arise from:
- Assay variability : Use standardized protocols (e.g., cell lines, incubation times) .
- Structural nuances : Compare substituent effects (e.g., chloro vs. hydroxy groups on quinoline) using SAR tables:
| Substituent (Position) | Biological Activity | Reference |
|---|---|---|
| 6-Cl, 4-tosyl (Quinoline) | Enzyme inhibition | |
| 4-Hydroxy (Quinoline) | 5-HT3 antagonism | |
| 8-Cl (Quinoline) | Antimicrobial |
- Resolution : Perform dose-response curves across multiple assays (e.g., in vitro enzymatic vs. cell-based) to isolate target specificity .
Q. How can researchers mitigate toxicity risks during handling and experimentation?
- Safety protocols :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and dermal toxicity .
- Waste disposal : Neutralize chlorinated byproducts (e.g., 6-chloro derivatives) with sodium bicarbonate before disposal .
- In vivo studies : Conduct acute toxicity profiling (LD₅₀ in rodent models) to establish safe dosing thresholds .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., 5-HT3) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = ~3.5, suggesting moderate blood-brain barrier penetration) .
Methodological Guidance
Q. How to resolve low yields in the final coupling step (piperidine attachment)?
- Troubleshooting :
- Catalyst optimization : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better activation .
- Solvent switch : Use THF instead of DCM to improve nucleophilicity of the piperidine amine .
- Temperature gradient : Stepwise heating (40°C → 70°C) to balance reaction rate and byproduct formation .
Q. What analytical techniques differentiate between polymorphic forms of the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
